1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-1-one
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Overview
Description
1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-1-one is an organic compound with significant interest in various fields of scientific research. This compound features a bromomethyl group and a bromopropanone moiety attached to an aminophenyl ring, making it a versatile molecule for synthetic and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by amination and subsequent bromination of the propanone side chain. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) bromide under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.
Coupling Reactions: It can engage in Suzuki-Miyaura coupling reactions, forming biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products: The major products formed from these reactions include substituted phenyl derivatives, aminoketones, and biaryl compounds, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and aminophenyl groups facilitate binding to active sites, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through covalent modification or non-covalent interactions with target molecules .
Comparison with Similar Compounds
- 1-(2-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one
- 1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one
- 1-(2-Amino-4-(methyl)phenyl)-3-bromopropan-1-one
Uniqueness: 1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-1-one is unique due to its dual bromine substitution, which enhances its reactivity and versatility in synthetic applications. The presence of both bromomethyl and bromopropanone groups allows for diverse chemical transformations, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H11Br2NO |
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Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[2-amino-4-(bromomethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c11-4-3-10(14)8-2-1-7(6-12)5-9(8)13/h1-2,5H,3-4,6,13H2 |
InChI Key |
FNDLJPYQOXGMRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)N)C(=O)CCBr |
Origin of Product |
United States |
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